Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
CAS No.: 2044712-88-9
Cat. No.: VC8412326
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate - 2044712-88-9](/images/structure/VC8412326.png)
Specification
CAS No. | 2044712-88-9 |
---|---|
Molecular Formula | C12H20O3 |
Molecular Weight | 212.28 g/mol |
IUPAC Name | tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate |
Standard InChI | InChI=1S/C12H20O3/c1-11(2,3)15-10(13)9-4-6-12(7-5-9)8-14-12/h9H,4-8H2,1-3H3 |
Standard InChI Key | RETJLOIXVGBOIJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1CCC2(CC1)CO2 |
Canonical SMILES | CC(C)(C)OC(=O)C1CCC2(CC1)CO2 |
Introduction
Structural and Molecular Characteristics
The compound’s architecture centers on a spiro[2.5]octane core, where two rings—a five-membered oxolane and a three-membered cyclopropane—share a single spiro carbon atom. The tert-butyl ester moiety at position 6 introduces both steric bulk and hydrolytic stability, critical for preserving the compound’s integrity during synthetic manipulations. Key structural features include:
Molecular Formula:
Molecular Weight: 212.28 g/mol
SMILES Notation: CC(C)(C)OC(=O)C1CCC2(CC1)CO2
InChIKey: RETJLOIXVGBOIJ-UHFFFAOYSA-N
The spirocyclic framework imposes significant conformational rigidity, which can enhance binding specificity in biological systems or influence material properties in polymer applications.
Synthesis and Industrial Preparation
Industrial-Scale Production
Industrial methods likely employ continuous-flow reactors to optimize yield and purity. Key parameters include temperature control (<15°C for intermediate stability) and catalytic systems to minimize byproducts .
Physical and Chemical Properties
The tert-butyl group’s electron-donating effects stabilize the ester against hydrolysis, while the spiro system’s rigidity may reduce entropy-driven degradation .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s spirocyclic core serves as a scaffold for neurologically active agents. Its conformational restriction mimics bioactive natural products, enabling selective interactions with targets like GABA receptors .
Material Science
In polymer chemistry, the spiro structure imparts enhanced thermal stability and reduced crystallinity, valuable for creating flexible coatings. For example, its incorporation into polyurethanes improves resistance to environmental stress .
Analytical Chemistry
As a chromatographic standard, its unique retention behavior aids in method development for analyzing complex mixtures, particularly in reverse-phase HPLC .
Comparative Analysis with Related Spiro Compounds
The tert-butyl ester in the title compound uniquely balances reactivity and stability, enabling its use in multi-step syntheses .
Emerging Research Directions
Enantioselective Synthesis
Recent advances in asymmetric catalysis could enable the production of enantiopure spirocyclic esters, expanding their utility in chiral drug synthesis. For instance, enzymatic hydrolysis using engineered epoxide hydrolases shows promise for resolving racemic mixtures.
Computational Modeling
Density functional theory (DFT) studies predict that the compound’s spiro strain (~15 kcal/mol) influences its reactivity, particularly in ring-opening reactions relevant to prodrug design .
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